molecular formula C12H26O2 B1265885 1,1-Dibutoxybutane CAS No. 5921-80-2

1,1-Dibutoxybutane

Cat. No. B1265885
CAS RN: 5921-80-2
M. Wt: 202.33 g/mol
InChI Key: WQRBJFZKPWPIJD-UHFFFAOYSA-N
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Patent
US04250121

Procedure details

Example 3 is repeated, while replacing ruthenium chloride with ruthenium trifluoroacetate, the other conditions of the example being unchanged. 13.8 m.moles butanal and 32 m.moles 1,1-dibutoxybutane have been formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ruthenium trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>FC(F)(F)C([O-])=O.[Ru+3].FC(F)(F)C([O-])=O.FC(F)(F)C([O-])=O>[CH2:1]([O:5][CH:1]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[CH2:2][CH2:3][CH3:4])[CH2:2][CH2:3][CH3:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
ruthenium trifluoroacetate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ru+3].FC(C(=O)[O-])(F)F.FC(C(=O)[O-])(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(CCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.